

Foreword: The Importance of Thermochemical Data in Pharmaceutical Development

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B1582353

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In the landscape of modern drug discovery and development, a molecule's journey from a promising lead to a viable therapeutic is paved with rigorous characterization. Beyond its biological activity, the physical and chemical properties of a compound dictate its suitability for synthesis, formulation, storage, and ultimately, its safety profile. **1-(4-Chlorophenyl)cyclopropanecarbonitrile**, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.^[1] Its unique strained cyclopropane ring and reactive nitrile group make it a valuable intermediate, but also underscore the necessity of a thorough understanding of its energetic properties.

This technical guide addresses the thermochemical profile of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**. As direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document serves a dual purpose: it collates the known physicochemical properties and, more importantly, provides a comprehensive roadmap of the authoritative experimental and computational methodologies required to fully characterize its thermochemical landscape. For researchers and drug development professionals, this guide offers the "why" and "how" behind generating the critical data needed for process safety, stability analysis, and computational modeling.

Molecular Identity and Known Physical Properties

A baseline characterization is the starting point for any in-depth analysis. The fundamental properties of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** have been established by chemical suppliers and are summarized below.

Property	Value	Source
IUPAC Name	1-(4-chlorophenyl)cyclopropane-1-carbonitrile	[2]
CAS Number	64399-27-5	[1]
Molecular Formula	C ₁₀ H ₈ ClN	[1][2]
Molecular Weight	177.63 g/mol	[2]
Physical State	Solid	[2]
Melting Point	52-56 °C	[1]
Boiling Point	292.84 °C (Rough Estimate)	[1]

Experimental Determination of Core Thermochemical Parameters

The cornerstone of a compound's thermodynamic profile lies in experimentally determined data. The following sections detail the gold-standard methodologies for measuring the key energetic properties of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**.

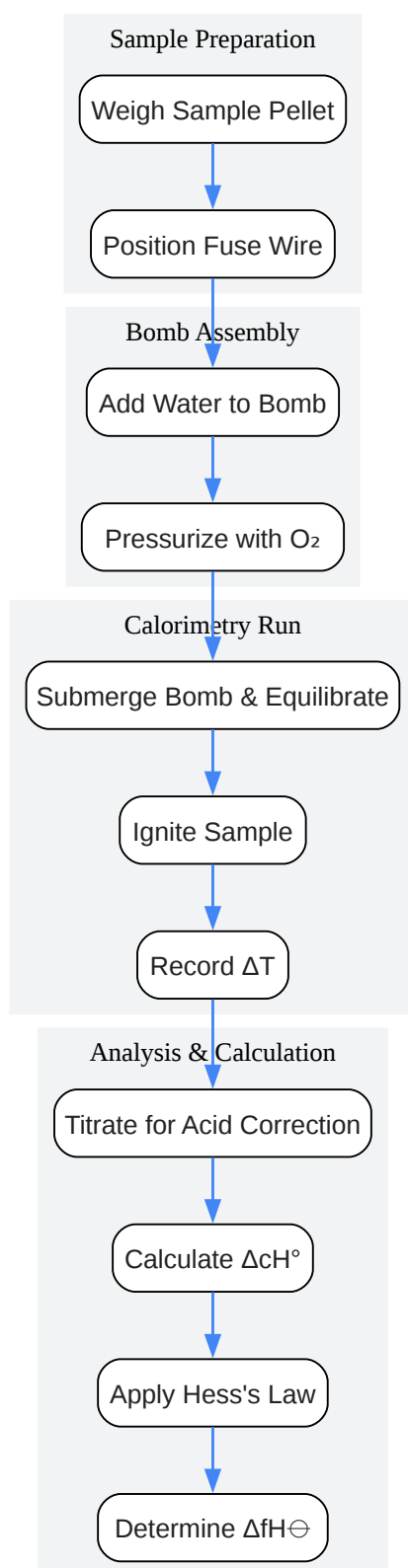
Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard molar enthalpy of formation ($\Delta_f H^\ominus$) is one of the most crucial thermodynamic properties, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] For many organic compounds, this value is most accurately determined indirectly by first measuring the enthalpy of combustion ($\Delta_c H^\ominus$) through bomb calorimetry and then applying Hess's Law.[4]

Causality of Experimental Choice: Combustion calorimetry is the definitive method for obtaining the enthalpy of formation for organic compounds that undergo complete and clean combustion. [4] The high energy release during combustion can be measured with great precision, allowing for a reliable calculation of the formation enthalpy, a value that is often difficult to measure directly.

Experimental Protocol: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A pellet of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** (approx. 0.8 - 1.2 g) is weighed with high precision. The pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly:** A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere, facilitating the condensation of water produced during combustion to its liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's containment vessel. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.[5]
- **Post-Combustion Analysis:** The bomb is depressurized, and the interior is inspected for signs of incomplete combustion (e.g., soot). The aqueous solution within the bomb is titrated to correct for the formation of nitric acid from residual atmospheric nitrogen.
- **Calculation:** The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system (determined separately using a standard like benzoic acid). Corrections are applied for fuse wire combustion and acid formation to determine the standard enthalpy of combustion.[6][7] The enthalpy of formation is then calculated using the known enthalpies of formation for the combustion products (CO₂, H₂O(l), and HCl(aq)).



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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Thermal Stability and Decomposition Profile via TGA-DSC

Understanding a molecule's response to heat is paramount for safety and handling.

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.

[8][9] A coupled TGA-DSC analysis provides a comprehensive picture of thermal events, such as melting and decomposition, and their associated energetics. Safety data indicates that thermal decomposition of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** can generate toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

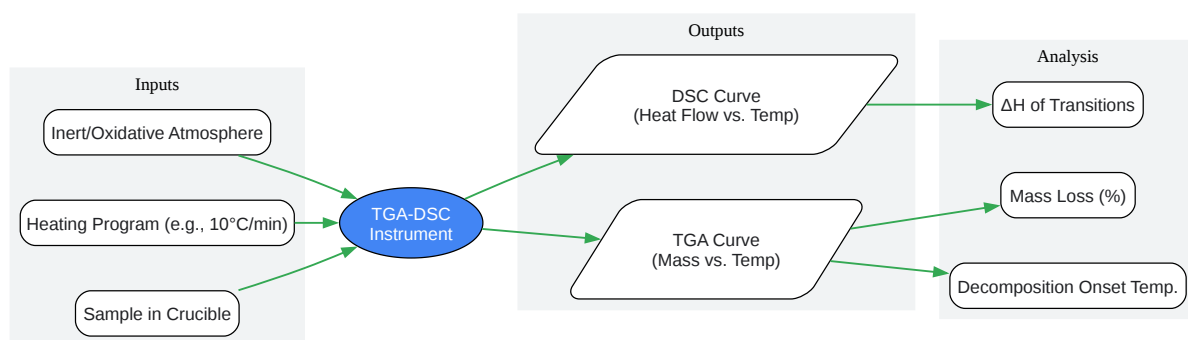
Causality of Experimental Choice: Combining TGA and DSC in a single experiment ensures that mass loss events (from TGA) are directly correlated with their energetic signatures (endothermic or exothermic peaks from DSC). This is critical for distinguishing between simple phase transitions (like boiling, with no decomposition) and decomposition events, and for quantifying the hazard level associated with decomposition.[10]

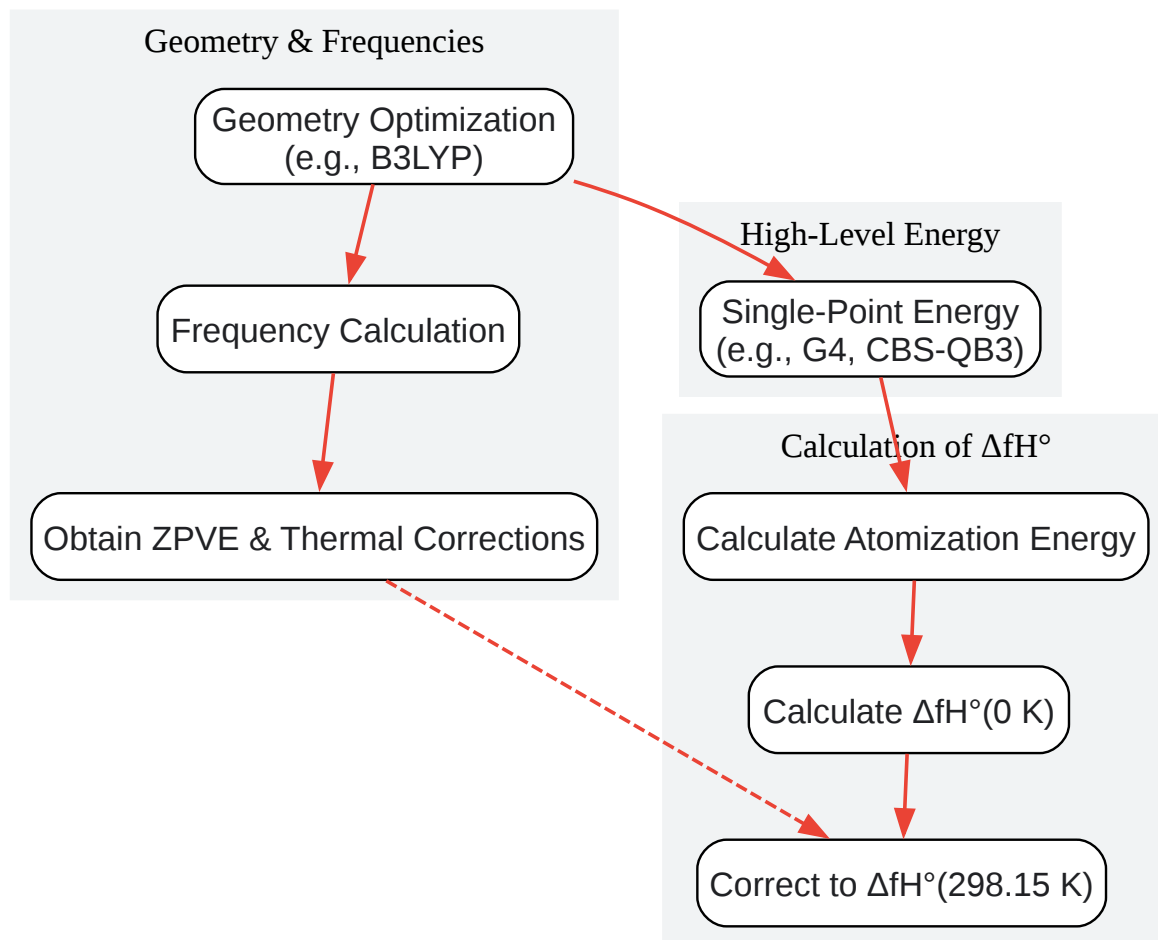
Experimental Protocol: Coupled TGA-DSC Analysis

- **Sample Preparation:** A small, precisely weighed sample (3-5 mg) of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** is placed into an aluminum or ceramic crucible.
- **Instrument Setup:** The crucible is placed in the TGA-DSC instrument. The analysis is typically run under a controlled atmosphere, for example, flowing nitrogen (to study inert decomposition) or air (to study oxidative decomposition), at a defined flow rate (e.g., 50 mL/min).
- **Thermal Program:** The sample is subjected to a linear heating ramp, for instance, from ambient temperature to 500 °C at a rate of 10 °C/min.
- **Data Acquisition:** The instrument simultaneously records the sample mass, heat flow, and temperature.
- **Data Interpretation:**
 - The DSC curve is analyzed for endothermic peaks, which would correspond to melting (expected around 52-56 °C) and vaporization, and exothermic peaks, which indicate

decomposition.[[11](#)]

- The TGA curve is analyzed to identify the onset temperature of mass loss, which signals the beginning of decomposition or evaporation. The percentage of mass lost at each step is quantified.
- By overlaying the plots, the sharp mass loss in the TGA curve should align with a strong exothermic peak in the DSC curve to confirm thermal decomposition. The onset temperature from TGA is a key indicator of the compound's thermal stability.





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Caption: Workflow for computational estimation of enthalpy of formation.

Conclusion and Path Forward

1-(4-Chlorophenyl)cyclopropanecarbonitrile is a molecule of significant synthetic utility. While its basic physical properties are known, a comprehensive thermochemical profile is essential for its safe and efficient application in research and development. This guide outlines a clear and robust pathway for obtaining this critical data. By employing a synergistic combination of bomb calorimetry, TGA-DSC analysis, and high-level computational chemistry, researchers can establish a complete and reliable set of thermochemical properties. This data will not only ensure safer handling and process development but will also provide invaluable

parameters for computational modeling, ultimately accelerating the journey of the novel therapeutics derived from this important building block.

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